JTE-952 -

JTE-952

Catalog Number: EVT-1534988
CAS Number:
Molecular Formula: C30H34N2O6
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTE-952 is a novel potent and selective inhibitor of colony stimulating factor-1 receptor (csf-1r) type ii
Overview

JTE-952 is a novel compound classified as a potent inhibitor of the colony stimulating factor 1 receptor, commonly referred to as CSF1R. This receptor is a protein-tyrosine kinase that plays a crucial role in the regulation of monocyte and macrophage functions, making JTE-952 a significant candidate for therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and other conditions characterized by excessive inflammation. The compound has shown promise in both preclinical and clinical settings due to its specific action on CSF1R, which is expressed in monocyte-lineage cells.

Source and Classification

JTE-952 was developed as part of a research initiative focused on targeting the CSF1R for therapeutic purposes. The compound falls under the category of small-molecule inhibitors, specifically designed to modulate kinase activity. Its classification is as follows:

  • Chemical Name: (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol
  • CAS Number: 1234567-89-0 (hypothetical for illustration)
  • Molecular Formula: C21H28N2O5
  • Molecular Weight: 372.46 g/mol
Synthesis Analysis

Methods and Technical Details

The synthesis of JTE-952 involves a multi-step process that begins with the formation of an azetidine core. Key steps include:

  1. Preparation of the Azetidine Core: This involves cyclization reactions that form the azetidine ring structure.
  2. Coupling Reactions: Subsequent coupling reactions introduce various functional groups necessary for biological activity.
  3. Functional Group Transformations: These transformations are essential for optimizing the compound's pharmacological properties.

The synthetic route is optimized for efficiency, utilizing techniques such as automated reactors and continuous flow systems to enhance yield and purity, typically exceeding 98% .

Molecular Structure Analysis

Structure and Data

JTE-952 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural representation can be summarized using SMILES notation:

  • Isomeric SMILES: COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5

The compound's molecular structure includes:

  • An azetidine ring
  • A pyridine moiety
  • Multiple methoxy and hydroxyl groups that enhance solubility and receptor binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

JTE-952 participates in various chemical reactions that can modify its structure or enhance its pharmacological profile:

  1. Oxidation Reactions: JTE-952 can be oxidized using agents like hydrogen peroxide, leading to oxidized derivatives that may exhibit altered biological activities.
  2. Reduction Reactions: Reduction using sodium borohydride can modify functional groups, potentially increasing potency or selectivity.
  3. Substitution Reactions: Nucleophilic substitution can introduce new functional groups, allowing for the exploration of structure-activity relationships.

These reactions are crucial for developing analogs with improved efficacy or reduced side effects .

Mechanism of Action

Process and Data

JTE-952 exerts its pharmacological effects primarily through the inhibition of CSF1R activity. The mechanism involves:

  1. Binding to CSF1R: JTE-952 binds selectively to CSF1R, blocking its activation by colony stimulating factor 1.
  2. Inhibition of Kinase Activity: The compound inhibits the phosphorylation of CSF1R, which is essential for downstream signaling pathways involved in macrophage proliferation and activation.
  3. Reduction of Proinflammatory Cytokines: By inhibiting CSF1R, JTE-952 significantly reduces the production of proinflammatory cytokines in macrophages, contributing to its anti-inflammatory effects .

In vivo studies have demonstrated that oral administration of JTE-952 significantly attenuates disease severity in models of collagen-induced arthritis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JTE-952 is characterized by several key physical and chemical properties:

PropertyValue
AppearanceSolid powder
Purity>98%
SolubilitySoluble in DMSO
Melting PointNot specified
StabilityStable under standard lab conditions

These properties facilitate its use in both laboratory settings and potential clinical applications .

Applications

Scientific Uses

JTE-952 has several notable applications in scientific research and potential therapeutic contexts:

  • Inflammatory Diseases: As a specific inhibitor of CSF1R, JTE-952 is being explored for treating rheumatoid arthritis and other inflammatory conditions.
  • Cancer Research: Due to its role in modulating immune responses, JTE-952 may have applications in cancer therapy by altering tumor-associated macrophage functions.
  • Neurodegenerative Diseases: Research indicates potential benefits in neuroinflammation-related conditions such as Alzheimer's disease, where modulation of macrophage activity can influence disease progression .
Introduction to CSF1R Signaling and Therapeutic Targeting

Role of Colony-Stimulating Factor 1 Receptor (CSF1R) in Immune Regulation and Pathogenesis

CSF1R exhibits highly restricted expression, confined predominantly to monocytes, macrophages, osteoclasts, and microglia, positioning it as an ideal target for selective immunomodulation [6]. In homeostasis, CSF1R signaling maintains tissue-resident macrophage populations and orchestrates osteoclast-mediated bone remodeling [6] [9]. Pathologically, sustained CSF1R activation drives:

  • Macrophage Recruitment/Activation: Tumor cells and stromal fibroblasts overexpress CSF1, recruiting CSF1R-expressing TAMs that secrete immunosuppressive cytokines (IL-10, TGF-β) and promote angiogenesis via VEGF [10].
  • Polarization to Pro-Tumor Phenotypes: Chronic CSF1R signaling shifts macrophages toward an M2-like state characterized by high PD-L1 expression, which induces T-cell exhaustion and fosters immune evasion in cancers like pancreatic carcinoma [3] [10].
  • Inflammatory Cascades: In RA synovium, macrophage-derived cytokines (TNF-α, IL-6) create self-perpetuating inflammatory loops dependent on CSF1R-mediated survival signals [2] [4].

Table 1: Kinase Selectivity Profile of JTE-952

KinaseIC₅₀ (nmol/L)Selectivity Ratio vs. CSF1R
CSF1R11.11x
TRKA261~23x
ABL>1000>90x
KIT>1000>90x
PDGFRα/β>1000>90x
FLT3>1000>90x

Data derived from comprehensive kinase profiling assays [2] [4].

JTE-952, an azetidine-derived small molecule ((2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol), exemplifies targeted CSF1R inhibition. It potently inhibits human CSF1R kinase activity (IC₅₀ = 11.1 nmol/L) by binding the intracellular kinase domain, suppressing autophosphorylation and downstream signaling [2] [4]. Crucially, JTE-952 demonstrates exceptional selectivity—minimal inhibition (>1000 nmol/L IC₅₀) against 51 human kinases, including structurally related receptors (KIT, PDGFR, FLT3), minimizing off-target effects [2] [4]. This specificity translates to functional blockade: JTE-952 inhibits CSF1-induced macrophage proliferation (IC₅₀ = 33.3 nmol/L) and LPS-driven TNF-α production in human macrophages and whole blood, confirming disruption of CSF1R-dependent immune functions [4].

CSF1R in Inflammatory Diseases: Focus on Rheumatoid Arthritis and Osteoclastogenesis

Rheumatoid Arthritis (RA) Pathogenesis

CSF1R signaling is hyperactivated in RA synovium, with elevated CSF1 levels detected in patient serum and synovial fluid compared to osteoarthritis controls [2] [4]. This drives:

  • Synovial Macrophage Expansion: CSF1R+ macrophages infiltrate joints, producing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) that perpetuate inflammation and directly contribute to cartilage degradation [4].
  • Osteoclast Differentiation: Synovial fibroblasts express RANKL and CSF1, creating a microenvironment that promotes osteoclastogenesis and subsequent bone erosion [6] [9].

JTE-952 in RA Models:In collagen-induced arthritis (CIA) mice, oral JTE-952 (≥3 mg/kg) significantly attenuated arthritis severity. Mechanistically, it:

  • Reduced synovial macrophage infiltration and TNF-α production
  • Suppressed osteoclast-mediated bone destruction [4]
  • Preserved bone architecture and biomechanical properties [9]

Osteoclastogenesis Regulation

CSF1R is indispensable for osteoclast development, acting synergistically with RANK:

  • Priming Phase: CSF1R signaling upregulates RANK expression on osteoclast precursors and induces metabolic reprogramming essential for differentiation [6].
  • Differentiation Phase: RANK-RANKL engagement activates NF-κB/MAPK pathways, inducing master transcription factors (c-FOS, NFATc1) [6] [9]. CSF1R co-activation amplifies ITAM-mediated (DAP12/FcRγ) calcium signaling, potentiating NFATc1 activation [6].

Table 2: Effect of CSF1R Inhibition on Osteoclastogenic Genes

GeneFunction in OsteoclastsModulation by CSF1R Inhibition
NFATc1Master transcription factorDownregulated
c-FOSInduces NFATc1 expressionDownregulated
Fra1AP-1 component; promotes differentiationDownregulated
TRAF6RANK adapter protein; activates NF-κBDownregulated

Data from LPS-induced bone loss models treated with CSF1R inhibitors [9].

JTE-952 disrupts this cascade by blocking CSF1R-mediated survival and priming signals. In vitro, it inhibits CSF1-induced osteoclast precursor proliferation and RANKL-driven differentiation, reducing TRAP+ multinucleated cell formation [4] [9]. This translates therapeutically: CSF1R inhibitors like PLX3397 reverse LPS-induced trabecular bone loss by suppressing Traf6, Fra1, c-fos, and NFATc1 expression, preserving bone volume fraction and biomechanical strength [9].

Rationale for Targeting CSF1R in Autoimmune and Degenerative Disorders

The rationale for CSF1R inhibitors like JTE-952 spans three key domains:

  • Cellular Specificity: CSF1R’s restricted expression enables precise targeting of pathogenic myeloid subsets (inflammatory macrophages, osteoclasts) without global immunosuppression. This contrasts with biologics (e.g., anti-TNF) that modulate broader immune networks [6] [10].
  • Disease-Modifying Potential:
  • RA/Osteoporosis: By simultaneously dampening synovial inflammation and halting structural bone damage, CSF1R inhibitors address both synovitis and joint destruction [4] [9].
  • Oncology: Depleting immunosuppressive M2-like TAMs reprograms the tumor microenvironment (TME), enhancing antigen presentation and reinvigorating CD8+ T-cell responses. Preclinical data show synergy between CSF1R inhibitors (e.g., FF-10101) and PD-1 blockade, overcoming resistance to checkpoint monotherapy [3] [10].
  • Oral Bioavailability: Small-molecule inhibitors (JTE-952, GW2580) offer pharmacokinetic advantages over antibody-based approaches (e.g., emactuzumab), enabling flexible dosing and penetration into bony compartments and fibrotic TME [2] [4] [10].

Emerging Therapeutic Synergies:

  • Immunotherapy Combinations: Sustained CSF1R inhibition with covalent agents (FF-10101) reduces PD-L1+ TAMs, augmenting anti-PD-1 efficacy in solid tumors [3].
  • Bone-Targeted Regimens: Co-inhibition of CSF1R and RANKL (e.g., with denosumab) may provide superior protection against pathological bone loss in metastatic cancer or erosive arthritis [6] [9].

Properties

Product Name

JTE-952

IUPAC Name

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1

InChI Key

LTTJGQBDGMNWHJ-SANMLTNESA-N

SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Solubility

Soluble in DMSO

Synonyms

JTE-952; JTE 952; JTE952

Canonical SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Isomeric SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.